Home > Products > Screening Compounds P12347 > 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline - 281209-13-0

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline

Catalog Number: EVT-358966
CAS Number: 281209-13-0
Molecular Formula: C9H2Cl3F3N2
Molecular Weight: 301.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is a specialized chemical compound notable for its unique molecular structure and potential applications in various scientific fields. This compound belongs to the quinoxaline family, which is characterized by a bicyclic structure formed from a benzene ring fused with a pyrazine ring. The presence of multiple chlorine and trifluoromethyl substituents imparts distinctive chemical properties that make it a subject of interest in organic chemistry and medicinal research.

Source

The compound can be sourced from various chemical suppliers and is often utilized in laboratory settings for research purposes. It is cataloged under the Chemical Abstracts Service number 281209-13-0, and its molecular formula is C9H2Cl3F3N2 .

Classification

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline is classified as a halogenated organic compound. Its classification stems from the presence of chlorine and fluorine atoms, which significantly influence its reactivity and interaction with biological systems.

Synthesis Analysis

Methods

The synthesis of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline typically involves chlorination and fluorination reactions applied to quinoxaline derivatives. One common synthetic route includes the reaction of quinoxaline with chlorinating agents such as phosphorus oxychloride or thionyl chloride, followed by treatment with trifluoroacetic anhydride to introduce the trifluoromethyl group .

Technical Details

  1. Chlorination: The chlorination step generally requires controlled conditions to ensure regioselectivity at the 2, 6, and 7 positions of the quinoxaline ring.
  2. Fluorination: The introduction of the trifluoromethyl group can be achieved using trifluoroacetic anhydride or other fluorinating agents, often in the presence of a Lewis acid catalyst to facilitate the reaction.
Molecular Structure Analysis

Structure

The molecular structure of 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline features a quinoxaline core with three chlorine atoms located at positions 2, 6, and 7, along with a trifluoromethyl group at position 3. This arrangement enhances its electron-withdrawing capabilities and alters its reactivity profile.

Chemical Reactions Analysis

Reactions

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline undergoes several types of chemical reactions due to its halogenated nature:

  1. Oxidation: This compound can be oxidized to form various quinoxaline derivatives.
  2. Reduction: Reduction processes can yield partially or fully reduced derivatives.
  3. Substitution: The chlorine atoms can be substituted with different nucleophiles under appropriate conditions.

Technical Details

  • Common Reagents:
    • For oxidation: Potassium permanganate or hydrogen peroxide.
    • For reduction: Sodium borohydride or lithium aluminum hydride.
    • For substitution: Amines or thiols under acidic or basic conditions.
Mechanism of Action

The mechanism of action for 2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline involves its interaction with specific biological targets such as enzymes or receptors. The electron-withdrawing nature of the trifluoromethyl group enhances its ability to interact with nucleophilic sites on proteins or nucleic acids, potentially modulating their activity and leading to various biological effects. Research indicates that this compound may exhibit antimicrobial and anticancer properties through these interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Boiling Point: Approximately 312.5 °C (predicted)
  • Density: Approximately 1.680 g/cm³ (predicted)
  • Solubility: Soluble in organic solvents; insoluble in water.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but should be handled under inert atmospheres (e.g., nitrogen or argon) to prevent degradation . Its reactivity is significantly influenced by the presence of chlorine and trifluoromethyl groups.

Applications

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline has several notable applications:

  1. Scientific Research: It serves as a building block for synthesizing more complex molecules in organic chemistry.
  2. Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial effects and anticancer properties.
  3. Medicinal Chemistry: Ongoing research explores its therapeutic potential against various diseases.
  4. Industrial Uses: It is utilized in developing new materials and as an intermediate in synthesizing agrochemicals and pharmaceuticals .
Synthesis Methodologies and Reaction Optimization

Regioselective Chlorination and Trifluoromethylation Strategies

The strategic placement of chlorine atoms at the 2,6,7-positions alongside a trifluoromethyl group at the C3-position in quinoxaline derivatives demands precise regiocontrol techniques. Achieving this specific substitution pattern presents substantial synthetic hurdles due to: (1) the differential reactivity of quinoxaline ring positions, (2) potential halogen migration during harsh reactions, and (3) the steric constraints imposed by adjacent substituents. Radical chlorination using sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0-25°C) enables stepwise functionalization, though over-chlorination risks necessitate meticulous reaction monitoring [8]. For the critical C3-trifluoromethylation, two predominant pathways emerge:

  • Nucleophilic trifluoromethylation using copper-mediated reactions with TMSCF₃ (Ruppert-Prakash reagent) on 2,6,7-trichloroquinoxalin-3-one precursors provides moderate yields (45-65%) but faces competing side-reactions [8].
  • Halogen-exchange (halex) reactions on 3-trichloromethyl precursors exploit anhydrous KF in polar aprotic solvents (DMF, 100-120°C). This method delivers superior regioretention but requires ultrapure reagents to suppress hydrolytic byproducts [6].

The synergistic electronic effects of chlorine atoms significantly enhance the electrophilicity at C3, facilitating nucleophilic CF₃ installation. Computational analyses indicate a 12-15 kcal/mol reduction in activation energy at C3 versus unsubstituted quinoxaline cores [4]. Nevertheless, steric congestion from 2,7-dichloro substituents can impede conversion, necessitating extended reaction times (24-48h) or elevated temperatures (>100°C) [6].

Table 1: Comparative Analysis of Trifluoromethylation Strategies for 2,6,7-Trichloroquinoxaline

MethodPrecursorReagent/CatalystYield (%)Key Limitation
Nucleophilic Addition2,6,7-Trichloro-3-iodoquinoxalineTMSCF₃/CuI/DMF58Iodide preparation complexity
Halogen Exchange2,6,7-Trichloro-3-(CCl₃)quinoxalineKF/18-crown-6/DMSO72Trichloromethyl synthesis overhead
Radical Perfluoroalkylation2,6,7-TrichloroquinoxalineCF₃I/Zn/TEMPO37Low regioselectivity (C3:C6 ≈ 3:1)

Catalytic Approaches for Enhanced Yield and Selectivity

Solvent and base selection critically govern reaction efficiency during quinoxaline cyclization and functionalization. For the Beirut reaction route to trichloro-trifluoromethylquinoxalines, tertiary amines (e.g., triethylamine, Et₃N) in DMF demonstrate superior performance over inorganic bases (K₂CO₃, NaOH), delivering 20-30% higher yields by minimizing hydrolysis of sensitive intermediates [2]. Kinetic studies reveal that Et₃N achieves 95% conversion of benzofuroxane and activated methylene nitriles within 24 hours at -10°C, whereas KOH requires 72 hours under identical conditions [2]. Microwave assistance (100-150°C, 20-60 min) dramatically accelerates cyclizations that traditionally demand 24-72 hours, suppressing decomposition pathways and improving isolated yields by 15-25% [6].

Lewis acid mediation proves indispensable for late-stage chlorination. Iron(III) chloride (FeCl₃, 5-10 mol%) in chlorobenzene solvent enables selective C7 chlorination of 3-(trifluoromethyl)quinoxaline-2,6-dichloride precursors at 80°C, achieving >90% selectivity. Without catalysis, thermal chlorination (Cl₂, 100°C) yields complex mixtures containing ≤40% undesired C5/C8-chlorinated isomers [8]. Furthermore, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) facilitate nucleophilic substitutions in biphasic water/dichloroethane systems, reducing reaction temperatures by 30-50°C versus homogeneous approaches [6].

Table 2: Catalytic Systems for Key Synthetic Steps

Reaction StepCatalyst SystemTemperatureTimeYield Improvement vs. Uncatalyzed
Quinoxaline CyclizationEt₃N (1.5 eq)/DMF-10°C24 h+28%
C7 ChlorinationFeCl₃ (5 mol%)/chlorobenzene80°C6 hSelectivity: 90% vs. 40%
TrifluoromethylationCuI (10 mol%)/phenanthroline110°C12 h+22%

Comparative Analysis of Beirut Reaction Adaptations for Quinoxaline Derivatives

The Beirut reaction – the condensation of benzofuroxane with activated methylene compounds – offers a direct route to quinoxaline-1,4-dioxides. However, adapting it for 2,6,7-trichloro-3-(trifluoromethyl)quinoxaline synthesis requires strategic modifications due to substituent incompatibilities with classical conditions. Standard Beirut protocols employ electron-rich enolates or enamines, which clash with pre-existing electron-withdrawing chloro/trifluoromethyl groups. Two advanced adaptations address this challenge:

  • Pre-functionalized benzofuroxane inputs: 4,5-Dichlorobenzofuroxane undergoes Beirut condensation with trifluoromethylated acetonitriles (e.g., CF₃CH₂CN) under basic conditions (KOH/DMF) to afford 6,7-dichloro-2-amino-3-(trifluoromethyl)quinoxaline-1,4-dioxide. Subsequent POCl₃-mediated deoxygenation and C2 chlorination yield the target compound [2] [8]. This route maintains regiocontrol but suffers from low yields (30-40%) in the initial cyclization due to benzofuroxane deactivation.
  • Post-cyclization functionalization: Benzofuroxane reacts with methyl cyanoacetate to form 2-amino-3-cyanoquinoxaline-1,4-dioxide, which undergoes sequential:
  • Chloroacetylation (ClCH₂COCl/AcOH, 50°C) → chloroacetamide intermediate (90% yield) [2]
  • Radical trifluoromethylation (CF₃SO₂Na/Cu(II)/DMSO)
  • Photochemical chlorination (Cl₂, hv, CCl₄)

This approach delivers superior overall yields (55-60%) but requires stringent control during chlorination to prevent polyhalogenation [6]. Notably, molecular sieves (3Å) significantly enhance yields in phosphorylated quinoxaline dioxide syntheses – a finding applicable to trifluoromethyl analogues [8]. Regiochemical ambiguity persists in unsymmetrical benzofuroxane derivatives, as evidenced by NMR studies of compound 4 versus isomer 5 in pyrazole-fused systems [2].

Table 3: Beirut Reaction Modifications for Halogenated/Trifluoromethylated Quinoxalines

Adaptation StrategyKey Reagents/ConditionsRegioselectivityMax YieldPrimary Advantage
Pre-chlorinated benzofuroxane4,5-Dichlorobenzofuroxane, CF₃CH₂CN, KOH/DMF, -20°CHigh (≥95%)42%Fewer steps; avoids late-stage CF₃ introduction
Late-stage chlorination/CF₃ insertionCl₂/hv/CCl₄; CF₃SO₂Na/CuI/DMFModerate (≈80%)61%Higher functional group tolerance
Molecular sieve-assisted phosphorylation(RO)₂P(O)CH₂R, 3Å MS, CH₃CNN/A85%*Yield enhancement for P-analogues

*Reported for dimethylphosphonate derivative [8]

Properties

CAS Number

281209-13-0

Product Name

2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline

IUPAC Name

2,6,7-trichloro-3-(trifluoromethyl)quinoxaline

Molecular Formula

C9H2Cl3F3N2

Molecular Weight

301.5 g/mol

InChI

InChI=1S/C9H2Cl3F3N2/c10-3-1-5-6(2-4(3)11)17-8(12)7(16-5)9(13,14)15/h1-2H

InChI Key

WQRJHSXHDSMZPH-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(C(=N2)C(F)(F)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.